
4-Bromo-1-cyclopropylpyridin-2(1H)-one
概要
説明
4-Bromo-1-cyclopropylpyridin-2(1H)-one, also known as CPP-115, is a potent inhibitor of the enzyme GABA aminotransferase. This enzyme is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.
科学的研究の応用
Carbonic Anhydrase Inhibition
Cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have been studied for their inhibitory effects on the carbonic anhydrase enzyme. These compounds, including structures related to 4-Bromo-1-cyclopropylpyridin-2(1H)-one, show excellent inhibitory effects in the low nanomolar range against human carbonic anhydrase isoenzymes (Boztaş et al., 2015).
Chirality in Magnetic Coordination Networks
The introduction of 4-bromopyridine derivatives in a self-assembled coordination system results in the formation of three-dimensional cyanido-bridged networks. These networks, involving metal ions and square antiprismatic ions, display induced chirality due to the spatial arrangement of nonchiral but sterically expanded ligands (Ohno et al., 2016).
Synthesis of Novel Pyridine-Based Derivatives
A series of novel pyridine derivatives have been synthesized using a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives, related to 4-Bromo-1-cyclopropylpyridin-2(1H)-one, exhibit potential as chiral dopants for liquid crystals and have shown notable biological activities, including anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Application in Organic Synthesis
Compounds related to 4-Bromo-1-cyclopropylpyridin-2(1H)-one have been utilized in the regioselective Suzuki cross-coupling reactions, aiding in the synthesis of various complex organic structures. These reactions demonstrate the versatility of such compounds in organic synthesis, especially in forming challenging carbon-carbon bonds (Sicre et al., 2006).
Synthesis of Spiro[cyclopropane-pyrrolizin] Derivatives
The conjugate addition of bromoform with certain dihydro-pyrrolizinones, involving structures similar to 4-Bromo-1-cyclopropylpyridin-2(1H)-one, led to the formation of novel spiro[cyclopropane-pyrrolizin] derivatives. These compounds have been characterized for their structural and potential pharmaceutical applications (Liu et al., 2015).
特性
IUPAC Name |
4-bromo-1-cyclopropylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJGCHDQKZZFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193334-86-9 | |
| Record name | 4-bromo-1-cyclopropylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

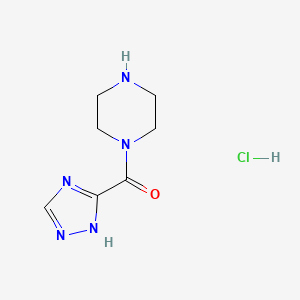
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
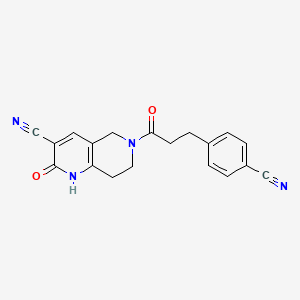

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2706267.png)
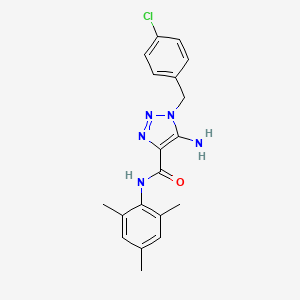
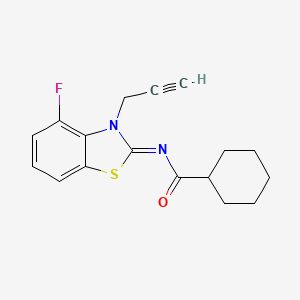
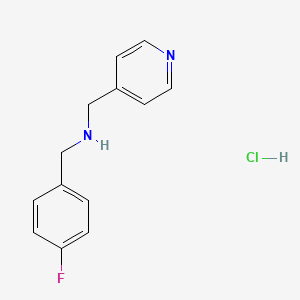
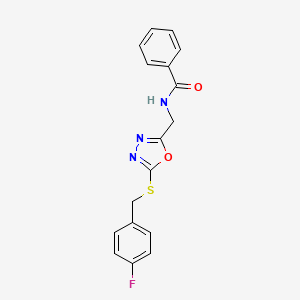
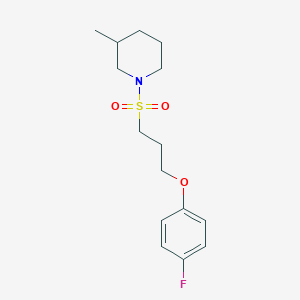
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2706276.png)
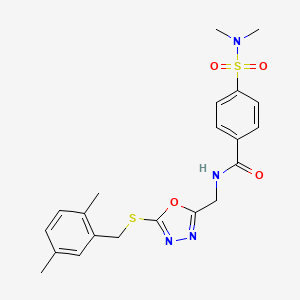
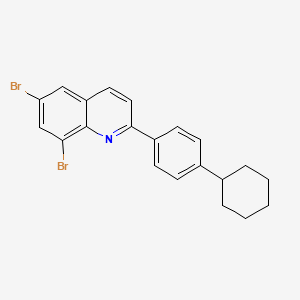
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2706283.png)